Thalidomide-O-acetamido-C3-Br
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Overview
Description
Thalidomide-O-acetamido-C3-Br is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide and its analogs, including this compound, have since been studied for their potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-C3-Br typically involves the modification of the thalidomide moleculeThis can be achieved through a series of organic reactions, including acylation and halogenation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-acetamido-C3-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogenation and acylation are common substitution reactions involving this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride for acylation and bromine for halogenation are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .
Scientific Research Applications
Thalidomide-O-acetamido-C3-Br has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a tool for studying protein interactions.
Medicine: Explored for its therapeutic potential in treating cancers, particularly multiple myeloma, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
Thalidomide-O-acetamido-C3-Br exerts its effects through multiple mechanisms. It binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival. This interaction results in anti-proliferative and anti-inflammatory effects, making it a valuable compound in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also for its therapeutic potential in cancer and inflammatory diseases.
Lenalidomide: A more potent analog with fewer side effects, used in the treatment of multiple myeloma and myelodysplastic syndromes.
Pomalidomide: Another analog with enhanced efficacy and reduced toxicity, used in similar therapeutic contexts
Uniqueness
Thalidomide-O-acetamido-C3-Br is unique due to its specific modifications, which enhance its binding affinity to CRBN and improve its therapeutic profile. These modifications also reduce the risk of teratogenic effects compared to thalidomide .
Properties
Molecular Formula |
C18H18BrN3O6 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-(3-bromopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C18H18BrN3O6/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25/h1,3-4,11H,2,5-9H2,(H,20,24)(H,21,23,25) |
InChI Key |
DNIAPHACXOEONU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCBr |
Origin of Product |
United States |
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